N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
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Overview
Description
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the sulfonylated oxadiazole with 4-methylthiophenol under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of hydrazides or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features. Oxadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving sulfur and nitrogen metabolism.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide would depend on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for amides or esters, allowing the compound to mimic or inhibit the activity of natural substrates. The sulfonyl and thioether groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide: Similar structure but lacks the methanesulfonyl group.
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide: Similar structure but has a chlorine atom instead of the methanesulfonyl group.
N-[5-(2-methanesulfonylphenyl)-1,3,4-thiadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide: Similar structure but has a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the methanesulfonyl group and the oxadiazole ring in N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-7-9-14(10-8-13)27-12-11-17(23)20-19-22-21-18(26-19)15-5-3-4-6-16(15)28(2,24)25/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLACEDGLEFGVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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